Product packaging for 4-(4-Bromo-2,5-difluorobenzyl)morpholine(Cat. No.:)

4-(4-Bromo-2,5-difluorobenzyl)morpholine

Cat. No.: B8274561
M. Wt: 292.12 g/mol
InChI Key: NFRLYEJWXGBQSR-UHFFFAOYSA-N
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Description

Structural Context and Significance within Halogenated Heterocycles

4-(4-Bromo-2,5-difluorobenzyl)morpholine belongs to the broad class of halogenated heterocyclic compounds. The significance of this structural arrangement lies in the synergistic interplay between its constituent parts. The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a well-established pharmacophore in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding. nih.gov

The benzyl (B1604629) portion of the molecule is heavily substituted with halogens: a bromine atom at the para-position and two fluorine atoms at the ortho and meta positions of the phenyl ring. The incorporation of halogens, particularly fluorine and bromine, is a widely employed strategy in drug design. Fluorine substitution can significantly alter a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to enhanced biological activity and improved pharmacokinetic profiles. ontosight.aiontosight.ai The bromine atom, in addition to influencing lipophilicity, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The specific 4-bromo-2,5-difluoro substitution pattern creates a unique electronic environment on the aromatic ring, influencing its reactivity and interaction with its molecular environment.

Interdisciplinary Research Landscape and Theoretical Frameworks

While specific research applications for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs suggest a high potential for interdisciplinary research, particularly in medicinal chemistry and materials science. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ijprems.comresearchgate.net The halogenation pattern on the benzyl ring further suggests that this compound could be explored as a potential inhibitor of various enzymes or as a ligand for specific receptors.

The study of such halogenated organic compounds often involves a combination of experimental and theoretical approaches. Theoretical frameworks such as Density Functional Theory (DFT) are employed to understand the structural characteristics, electronic properties, and reactivity of these molecules. researchgate.net Computational studies can provide insights into the nature of non-covalent interactions, such as halogen bonding, and help in the rational design of new molecules with desired properties. These theoretical models are invaluable for predicting the behavior of compounds like this compound and guiding experimental investigations.

Research Objectives and Scope of Investigation

Given the limited specific data on this compound, the primary research objectives for this compound would be to fully characterize its physicochemical properties, explore its synthetic accessibility, and investigate its potential biological activities. The scope of such an investigation would initially involve the development of a robust synthetic route to produce the compound in sufficient quantities for further study.

Subsequent research would focus on a thorough spectroscopic and crystallographic analysis to confirm its structure and understand its conformational preferences. In vitro and in vivo screening against a panel of biological targets would be essential to identify any potential therapeutic applications. Furthermore, computational modeling could be employed to understand its mechanism of action at a molecular level and to design more potent and selective analogs. The overarching goal would be to elucidate the structure-activity relationships of this particular halogenated benzylmorpholine derivative and to assess its potential as a lead compound for drug discovery or as a functional component in materials science.

Chemical Compound Information

Compound Name
This compound
Morpholine

Chemical Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₂BrF₂NO
Molecular Weight 292.12 g/mol
CAS Number 1092563-36-4
Physical Form Solid
SMILES String C1COCCN1CC2=C(C=C(C=C2F)Br)F

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrF2NO B8274561 4-(4-Bromo-2,5-difluorobenzyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrF2NO

Molecular Weight

292.12 g/mol

IUPAC Name

4-[(4-bromo-2,5-difluorophenyl)methyl]morpholine

InChI

InChI=1S/C11H12BrF2NO/c12-9-6-10(13)8(5-11(9)14)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2

InChI Key

NFRLYEJWXGBQSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2F)Br)F

Origin of Product

United States

Advanced Synthetic Strategies for 4 4 Bromo 2,5 Difluorobenzyl Morpholine

Alkylation Approaches for N-Benzyl Morpholine (B109124) Linkage Formation

A primary and straightforward method for synthesizing 4-(4-bromo-2,5-difluorobenzyl)morpholine is through the N-alkylation of morpholine with a suitable 4-bromo-2,5-difluorobenzyl halide. This reaction is a classic example of nucleophilic substitution where the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl (B1604629) halide and displacing the halide leaving group.

The general reaction is as follows:

Chemical reaction showing the N-alkylation of morpholine with 4-bromo-2,5-difluorobenzyl bromide to form this compound and hydrogen bromide.

Menshutkin Reaction and Quaternization Derivatives in Synthesis

The N-alkylation of a secondary amine like morpholine with an alkyl halide is a specific application of the broader Menshutkin reaction . wikipedia.org This reaction, first described by Nikolai Menshutkin in 1890, involves the conversion of a tertiary amine to a quaternary ammonium (B1175870) salt by reaction with an alkyl halide. wikipedia.org In the context of synthesizing this compound, the initial product is the desired tertiary amine. However, a potential side reaction is the further alkylation of the product to form a quaternary ammonium salt, a process known as quaternization. cdnsciencepub.com

The formation of this quaternary ammonium salt is generally undesirable when the tertiary amine is the target product. The propensity for quaternization is influenced by several factors, including the reactivity of the alkylating agent and the reaction conditions. cdnsciencepub.com Alkyl iodides are the most reactive, followed by bromides and then chlorides. wikipedia.org The use of a benzylic halide, such as 4-bromo-2,5-difluorobenzyl bromide, which is a potent alkylating agent, increases the likelihood of the Menshutkin reaction proceeding efficiently. wikipedia.org

Optimization of Reaction Conditions and Reagent Selection

To favor the formation of the desired tertiary amine and minimize quaternization, careful optimization of reaction conditions is crucial. Key parameters to consider include the choice of solvent, temperature, and the presence of a base.

Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate SN2 reactions. arxiv.org These solvents can solvate the cation but not the anion, thus increasing the nucleophilicity of the amine.

Base: The reaction generates a hydrohalic acid (e.g., HBr) as a byproduct. This acid can protonate the starting morpholine, rendering it non-nucleophilic. To prevent this, a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), is typically added to neutralize the acid as it is formed.

Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to undesired side reactions.

Stoichiometry: Using a slight excess of morpholine can help to ensure complete consumption of the more valuable benzyl halide starting material.

A typical procedure for the N-alkylation of morpholine with 4-bromo-2,5-difluorobenzyl bromide would involve stirring the reactants in a suitable solvent in the presence of a base at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Aryl-Morpholine Construction

An alternative strategy for constructing the this compound scaffold involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is particularly relevant for the synthesis of fluorinated aromatic compounds. lboro.ac.ukcore.ac.uk In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.combyjus.com The presence of electron-withdrawing groups on the aromatic ring is essential to activate it towards nucleophilic attack. masterorganicchemistry.combyjus.com

For the synthesis of the target compound, this would typically involve the reaction of morpholine with a polyfluorinated benzene (B151609) precursor that also contains a bromine atom and a functional group that can be later converted to the benzyl moiety.

Regioselective Functionalization of Polyfluorinated Benzene Precursors

The success of an SNAr approach hinges on the regioselective substitution of one fluorine atom by morpholine. In a molecule like 1-bromo-2,4,5-trifluorobenzene (B152817), the positions of the fluorine atoms relative to the electron-withdrawing bromine atom and to each other will influence the site of nucleophilic attack. Generally, nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group because the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto that group. masterorganicchemistry.combyjus.com

For example, reacting 1-bromo-2,4,5-trifluorobenzene with morpholine could potentially lead to the substitution of the fluorine at the 4-position, yielding 4-(4-bromo-2,5-difluorophenyl)morpholine. This intermediate could then be further functionalized at the benzylic position.

Reactant 1Reactant 2ProductConditions
1-bromo-2,4,5-trifluorobenzeneMorpholine4-(4-bromo-2,5-difluorophenyl)morpholinePolar aprotic solvent (e.g., DMF, DMSO), base (e.g., K2CO3), heat

Subsequent steps would be required to introduce the methylene (B1212753) group at the 1-position of the benzene ring to form the final benzylmorpholine structure. This could potentially be achieved through a series of reactions such as lithiation followed by reaction with formaldehyde, or a formylation reaction followed by reduction.

Mechanistic Considerations in SNAr with Morpholine

The mechanism of the SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uk

Leaving Group Departure: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. core.ac.uk

The rate of the SNAr reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the stability of the Meisenheimer complex. Fluorine is an excellent leaving group in SNAr reactions, which is somewhat counterintuitive given that fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, and the high electronegativity of fluorine strongly activates the aromatic ring towards this attack. lboro.ac.uk

Emerging Synthetic Methodologies for Morpholine Scaffolds and Fluorinated Benzyl Moieties

Recent advances in organic synthesis offer new and potentially more efficient routes to morpholine-containing compounds and fluorinated molecules. acs.orgresearchgate.netresearchgate.net

For the construction of the morpholine scaffold itself, innovative methods are continuously being developed. These include:

Palladium-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides. e3s-conferences.org

One-pot syntheses from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate. chemrxiv.orgchemrxiv.org

Photocatalytic couplings of silicon amine protocol (SLAP) reagents and aldehydes. organic-chemistry.org

For the synthesis of fluorinated benzyl moieties , new techniques are also emerging:

Direct fluorination of benzylic C-H bonds using visible light photoredox catalysis. organic-chemistry.org

Copper-catalyzed C-H fluorination with reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org

Electrochemical methods for the synthesis of fluorinated compounds. acs.org

While direct application of these emerging methods to the synthesis of this compound may not be explicitly reported, they represent a toolbox of modern synthetic strategies that could be adapted for its preparation, potentially offering advantages in terms of efficiency, selectivity, and environmental impact.

Catalytic Approaches in Morpholine Synthesis

The direct N-alkylation of morpholine with benzyl halides can be significantly accelerated and rendered more efficient through the use of transition-metal catalysts. Palladium-catalyzed cross-coupling reactions, in particular, represent a powerful tool for the formation of C-N bonds. e3s-conferences.org While often associated with N-arylation, palladium catalysis can also be adapted for N-benzylation, especially in complex substrates where traditional SN2 reactions may be sluggish or lead to side products.

A plausible catalytic cycle for the synthesis of this compound would involve the use of a palladium(0) catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction would proceed via the oxidative addition of the 4-bromo-2,5-difluorobenzyl halide to the Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of morpholine and reductive elimination would then yield the desired product and regenerate the Pd(0) catalyst.

Key components and their roles in this catalytic system include:

Palladium Precatalyst: Sources like Palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) are commonly used.

Phosphine Ligand: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity. Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or monodentate, sterically hindered ligands like 2-di-tert-butylphosphinobiphenyl are effective for such transformations. nih.gov

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to deprotonate the morpholine, increasing its nucleophilicity and facilitating the final reductive elimination step.

Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or dimethylformamide (DMF) are typically employed.

The primary advantages of a catalytic approach include milder reaction conditions (lower temperatures), potentially higher yields, and greater functional group tolerance compared to non-catalytic methods. This strategy avoids the need for harsh conditions that could lead to the degradation of starting materials or products.

Table 1: Hypothetical Catalytic Synthesis Parameters

Parameter Description
Reactants Morpholine, 4-Bromo-2,5-difluorobenzyl bromide
Catalyst Pd2(dba)3 (Palladium precatalyst)
Ligand 2-Di-tert-butylphosphinobiphenyl
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 80-100 °C

| Advantages | High yield, mild conditions, good functional group tolerance |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that dramatically accelerates chemical reactions. nih.gov By utilizing microwave irradiation, this technique allows for rapid and uniform heating of the reaction mixture, leading to significant reductions in reaction times—often from hours to mere minutes. researchgate.net This method is particularly well-suited for the N-alkylation of heterocyclic amines like morpholine.

For the synthesis of this compound, a microwave-assisted approach would involve charging a specialized microwave reactor vessel with morpholine, 4-bromo-2,5-difluorobenzyl halide, a base, and a small amount of a high-boiling point, polar solvent. The high dielectric constant of polar solvents like DMF or N-methyl-2-pyrrolidinone (NMP) allows them to absorb microwave energy efficiently, leading to rapid heating.

The reaction mechanism remains a standard nucleophilic substitution, but the kinetic rate is vastly increased due to the high temperatures that can be safely and quickly reached under controlled pressure in a sealed microwave vessel. The use of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is common in these reactions to act as a proton scavenger. nih.gov

The benefits of microwave-assisted synthesis are numerous:

Drastic Reduction in Reaction Time: Reactions can be completed in minutes instead of hours.

Improved Yields: The rapid heating minimizes the formation of side products that can occur during prolonged heating.

Enhanced Purity: Cleaner reaction profiles often simplify product purification.

Energy Efficiency: Localized, direct heating is more energy-efficient than conventional oil bath or heating mantle methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reactants Morpholine, 4-Bromo-2,5-difluorobenzyl bromide, K2CO3 Morpholine, 4-Bromo-2,5-difluorobenzyl bromide, K2CO3
Solvent Acetonitrile or DMF (bulk) DMF or NMP (a few drops to 2 mL)
Temperature 80-100 °C 120-150 °C
Reaction Time 6-24 hours 5-20 minutes

| Typical Yield | Moderate | Good to Excellent |

These advanced strategies highlight the potential for significant process improvements in the synthesis of this compound, paving the way for more efficient and sustainable production of this and related chemical structures.

Comprehensive Spectroscopic Elucidation of 4 4 Bromo 2,5 Difluorobenzyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(4-Bromo-2,5-difluorobenzyl)morpholine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. In the case of this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

The morpholine (B109124) moiety is expected to show two distinct signals corresponding to the protons on the carbons adjacent to the nitrogen and oxygen atoms. These typically appear as triplets due to coupling with the adjacent CH₂ group. The benzylic protons (Ar-CH₂-N) are expected to appear as a singlet, as they have no adjacent protons, and will be shifted downfield due to the influence of the aromatic ring and the nitrogen atom. The aromatic region will display signals for the two protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the bromine and two fluorine substituents.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7dd1HAr-H
~7.2 - 7.4dd1HAr-H
~3.6 - 3.8t4HO-(CH₂)₂
~3.5 - 3.7s2HAr-CH₂
~2.4 - 2.6t4HN-(CH₂)₂

Note: This is a predicted data table. Actual chemical shifts and coupling constants may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, signals are expected for the six carbons of the aromatic ring and the three distinct carbon environments of the morpholine and benzyl (B1604629) groups. The chemical shifts of the aromatic carbons are significantly affected by the electronegative halogen substituents. The carbons of the morpholine ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 160 (dd)C-F
~153 - 158 (dd)C-F
~120 - 135Ar-C
~115 - 125 (d)C-Br
~110 - 120Ar-C
~105 - 115Ar-C
~66 - 68O-CH₂
~55 - 58Ar-CH₂
~53 - 55N-CH₂

Note: This is a predicted data table. Actual chemical shifts may vary. 'd' denotes a doublet and 'dd' denotes a doublet of doublets due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Aromatics

¹⁹F NMR is a powerful tool for the analysis of organofluorine compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns provide valuable information about the electronic environment and the relative positions of the fluorine atoms to each other and to other substituents. The signals will likely appear as doublets of doublets due to coupling to each other and to the adjacent aromatic protons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. wisc.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups within the morpholine ring, confirming their connectivity. It would also show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wisc.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the benzylic proton signal would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). wisc.edu HMBC is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the benzylic protons to the aromatic carbons and the carbons of the morpholine ring, confirming the attachment of the benzyl group to the morpholine nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₃BrF₂NO), the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of approximately equal intensity separated by two mass units.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z ([M+H]⁺)
C₁₁H₁₄⁷⁹BrF₂NO⁺292.0254
C₁₁H₁₄⁸¹BrF₂NO⁺294.0233

Note: These are calculated exact masses for the protonated molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is often characteristic of the compound's structure. For protonated this compound, the most likely fragmentation pathways would involve cleavage of the benzylic C-N bond.

A primary fragmentation would be the loss of the morpholine group to form the stable 4-bromo-2,5-difluorobenzyl cation. Another common fragmentation pathway for morpholine derivatives is the cleavage within the morpholine ring itself. Analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the benzyl and morpholine moieties.

Table 4: Predicted Major Fragment Ions in MS/MS of this compound

m/zProposed Fragment
205/207[C₇H₄BrF₂]⁺ (4-bromo-2,5-difluorobenzyl cation)
100[C₅H₁₀NO]⁺ (morpholinomethyl cation)
86[C₄H₈N]⁺ (fragment from morpholine ring)

Note: This table shows predicted fragment ions. The presence of bromine will result in isotopic pairs for fragments containing it.

Ionization Techniques (e.g., Electron Ionization, Chemical Ionization) in Structural Elucidation

Mass spectrometry is an essential analytical technique for the structural elucidation of organic compounds, providing information about the molecular weight and fragmentation pattern of a molecule. The choice of ionization technique is critical, as it influences the extent of fragmentation and the type of information that can be obtained. For a molecule such as this compound, both hard and soft ionization techniques, like Electron Ionization (EI) and Chemical Ionization (CI), can be employed to gain comprehensive structural insights.

Electron Ionization (EI)

Electron Ionization is a hard ionization technique that involves bombarding the sample molecules with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be used to deduce its structure.

For this compound, the EI mass spectrum is expected to be characterized by several key fragmentation pathways. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments, which will show two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The primary fragmentation pathways anticipated for this compound under EI conditions include:

Benzylic Cleavage: The bond between the benzyl group and the morpholine nitrogen is a likely site of cleavage. This can result in the formation of a stable morpholinium cation ([C₄H₈NO]⁺) at m/z 86, and a substituted benzyl radical.

Formation of the Substituted Tropylium (B1234903) Ion: A more favorable fragmentation pathway is the formation of the 4-bromo-2,5-difluorobenzyl cation, which can rearrange to the corresponding tropylium ion ([C₇H₄BrF₂]⁺). This fragment would be expected at m/z 207/209 and is often a prominent peak in the spectra of benzyl compounds.

Loss of the Morpholine Ring: Fragmentation can also be initiated by the cleavage of the C-N bond, leading to the loss of the entire morpholine moiety as a neutral molecule, resulting in a fragment ion corresponding to the substituted benzyl portion of the molecule.

Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethylene (B1197577) oxide or ethene.

The expected major fragment ions in the EI mass spectrum are summarized in the table below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway
291/293[C₁₁H₁₂BrF₂NO]⁺˙Molecular Ion (M⁺˙)
207/209[C₇H₄BrF₂]⁺Benzylic cleavage
100[C₅H₁₀NO]⁺Cleavage of the benzyl C-C bond
86[C₄H₈NO]⁺Benzylic cleavage

Chemical Ionization (CI)

Chemical Ionization is a soft ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas (such as methane, isobutane, or ammonia) is ionized by electron impact, and these reagent gas ions then react with the analyte molecules through proton transfer or adduction. This process typically forms a protonated molecule, [M+H]⁺, which is often the base peak in the spectrum.

For this compound, a CI mass spectrum would be particularly useful for unequivocally determining its molecular weight. The spectrum would be expected to show a prominent quasimolecular ion peak at m/z 292/294, corresponding to [C₁₁H₁₂BrF₂NO + H]⁺. The characteristic isotopic pattern for bromine would still be observed for this protonated molecule. The reduced fragmentation in CI simplifies the spectrum, making it easier to identify the molecular ion, which might be weak or absent in the EI spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber, cm⁻¹), which provides a unique "fingerprint" for the compound.

The structure of this compound contains several distinct functional groups whose characteristic vibrations can be predicted. These include the substituted benzene ring, the morpholine ring (with its C-N and C-O-C linkages), and the methylene bridge.

The expected characteristic IR absorption bands for this compound are detailed below:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the morpholine ring and the benzylic methylene group (-CH₂-) will absorb in the 3000-2850 cm⁻¹ region. preprints.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to several bands in the 1600-1450 cm⁻¹ range.

C-H Bending: The bending (scissoring) vibrations of the methylene groups are expected around 1470-1450 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond in the morpholine ring is expected in the 1250-1020 cm⁻¹ region. nih.gov

C-O-C Stretching: The characteristic asymmetric stretching of the ether C-O-C linkage within the morpholine ring will produce a strong absorption band, typically in the 1150-1085 cm⁻¹ range.

C-F Stretching: The stretching vibrations of the carbon-fluorine bonds on the aromatic ring will result in strong absorptions in the 1250-1000 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are dependent on the substitution pattern and are expected in the 900-675 cm⁻¹ region. acs.org

C-Br Stretching: The stretching vibration of the carbon-bromine bond will appear at a lower frequency, typically in the 690-515 cm⁻¹ range. acs.org

A summary of the predicted IR absorption bands and their corresponding vibrational modes is presented in the following table.

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Functional Group
3100 - 3000MediumC-H StretchAromatic
3000 - 2850Medium to StrongC-H StretchAliphatic (CH₂)
1600 - 1450Medium to WeakC=C StretchAromatic Ring
1470 - 1450MediumC-H Bend (Scissoring)Methylene (CH₂)
1250 - 1020MediumC-N StretchTertiary Amine
1250 - 1000StrongC-F StretchAryl Fluoride (B91410)
1150 - 1085StrongC-O-C Asymmetric StretchEther
900 - 675Medium to StrongC-H Out-of-Plane BendAromatic
690 - 515Medium to StrongC-Br StretchAryl Bromide

Crystallographic Data Unvailable for this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available single-crystal X-ray diffraction data for the compound this compound. As a result, a detailed analysis of its molecular conformation and supramolecular architecture as outlined in the requested article structure cannot be provided at this time.

The requested in-depth crystallographic investigation, including the precise determination of bond lengths, bond angles, dihedral angles, and the analysis of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-stacking, is entirely contingent on the availability of experimental crystallographic data. Without a published crystal structure, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Further research, including the synthesis and crystallographic analysis of this compound, would be necessary to generate the data required to fulfill the detailed article outline. Researchers in the field of crystallography and medicinal chemistry are encouraged to pursue the structural determination of this and related compounds to elucidate their conformational preferences and solid-state packing, which can be instrumental in understanding their chemical behavior and potential applications.

Computational Chemistry and Quantum Mechanical Studies of 4 4 Bromo 2,5 Difluorobenzyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Geometry Optimization and Vibrational Frequency Computations

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the most stable conformation, corresponding to a minimum on the potential energy surface. nih.govnih.gov This process involves systematically altering bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. Potential Energy Surface (PES) scans can be employed to explore different conformations and identify the global minimum energy structure. nih.gov

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies can then be compared with experimental data to validate the computational model. researchgate.net

While specific computational data for 4-(4-Bromo-2,5-difluorobenzyl)morpholine is not available in the retrieved literature, a typical output for optimized geometric parameters is presented in Table 1 for illustrative purposes.

Table 1: Illustrative Optimized Geometric Parameters This table presents hypothetical data for illustrative purposes.

ParameterBond/AngleValue
Bond Lengths (Å) C-Br1.910
C-F1.355
C-N (morpholine)1.465
C-O (morpholine)1.430
Bond Angles (°) C-C-Br119.5
C-C-F118.0
C-N-C (morpholine)112.0
Dihedral Angles (°) F-C-C-C180.0
C-C-N-C-175.0

Analysis of Electron Density Distribution and Charge States

DFT calculations provide a detailed map of the electron density distribution within the molecule. This information is crucial for understanding the distribution of charge and identifying atomic charge states. One common method for quantifying this is Mulliken population analysis, which partitions the total electron density among the atoms in the molecule. clinicsearchonline.org The resulting atomic charges help in understanding intermolecular interactions and identifying reactive sites.

An illustrative summary of Mulliken atomic charges for key atoms is shown in Table 2.

Table 2: Illustrative Mulliken Atomic Charges This table presents hypothetical data for illustrative purposes.

AtomCharge (a.u.)
Br-0.08
F (Position 2)-0.25
F (Position 5)-0.24
O (morpholine)-0.45
N (morpholine)-0.50

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk These orbitals are key players in chemical reactions, as they are the primary orbitals involved in electron donation and acceptance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor. ijarset.commdpi.com Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons, with a lower LUMO energy pointing to a better electron acceptor. ijarset.commdpi.com The spatial distribution of these orbitals, often visualized as 3D plots, reveals the most probable locations for nucleophilic (HOMO) and electrophilic (LUMO) attack. clinicsearchonline.orgajchem-a.com

HOMO-LUMO Gap and Chemical Hardness/Softness Evaluation

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comedu.krd A large energy gap implies high stability and low reactivity (a "hard" molecule), as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net A small energy gap suggests the molecule is more polarizable and reactive (a "soft" molecule). ijarset.comresearchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, including chemical hardness (η) and softness (S). edu.krdresearchgate.net Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. These parameters are calculated using the following relations:

Chemical Hardness (η) = (ELUMO – EHOMO) / 2

Chemical Softness (S) = 1 / η

Table 3 presents illustrative values for these quantum chemical descriptors.

Table 3: Illustrative Quantum Chemical Descriptors This table presents hypothetical data for illustrative purposes.

ParameterSymbolValue (eV)
HOMO Energy EHOMO-6.50
LUMO Energy ELUMO-1.20
HOMO-LUMO Gap ΔE5.30
Chemical Hardness η2.65
Chemical Softness S0.38
Electronegativity χ3.85
Chemical Potential μ-3.85
Electrophilicity Index ω2.79

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution around a molecule. researchgate.netmdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. This tool is exceptionally useful for predicting how a molecule will interact with other chemical species. clinicsearchonline.orgchemrxiv.org

The color convention for MEP surfaces is standardized:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. clinicsearchonline.org These areas are often associated with lone pairs of electrons on heteroatoms.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. clinicsearchonline.org These are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Denotes areas of intermediate or near-zero potential. clinicsearchonline.orgresearchgate.net

For this compound, one would expect to see negative potential (red/yellow) around the electronegative fluorine, oxygen, and bromine atoms, highlighting them as sites for electrophilic interaction. Positive potential (blue) would likely be concentrated on the hydrogen atoms, particularly those of the morpholine (B109124) and benzyl (B1604629) rings, indicating their susceptibility to nucleophilic attack. The MEP surface thus provides a detailed and intuitive map of the molecule's reactive behavior. researchgate.net

Identification of Electrophilic and Nucleophilic Sites on the Compound

The reactivity of this compound is governed by the distribution of electron density across the molecule. Quantum mechanical calculations, such as Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis, are employed to identify regions susceptible to electrophilic or nucleophilic attack.

The key feature of halogenated aromatic compounds is the phenomenon known as the "σ-hole". nih.govacs.org This refers to a region of positive electrostatic potential on the halogen atom (in this case, bromine), located along the axis of the carbon-bromine covalent bond. acs.orgmdpi.com This positive region, arising from the anisotropic distribution of electron density, makes the bromine atom an electrophilic site, capable of engaging in attractive interactions known as halogen bonds. nih.govacs.org

Conversely, nucleophilic sites are characterized by regions of high electron density and negative electrostatic potential. In this compound, the primary nucleophilic centers are the lone pairs on the oxygen and nitrogen atoms of the morpholine ring. weizmann.ac.il The π-system of the difluorobromophenyl ring also possesses nucleophilic character, although this is attenuated by the electron-withdrawing effects of the halogen substituents.

The table below summarizes the predicted reactive sites based on the molecule's functional groups.

Site Functional Group Predicted Character Governing Principle
Bromine AtomBromo-ArylElectrophilicσ-hole on the halogen atom along the C-Br bond axis. nih.govacs.org
Nitrogen AtomMorpholine RingNucleophilicLone pair of electrons.
Oxygen AtomMorpholine RingNucleophilicLone pair of electrons.
Phenyl RingAromatic SystemNucleophilic (π-system)π-electron cloud, though reduced by electron-withdrawing halogens.
Benzyl CarbonBenzyl GroupElectrophilicSusceptible to nucleophilic substitution, influenced by adjacent groups.

This table is generated based on established principles of electronic effects in organic molecules.

Correlation with Reaction Pathways

Understanding the electrophilic and nucleophilic sites is crucial for predicting the plausible reaction pathways for this compound. nih.gov Computational methods can model the potential energy surface of a reaction, identifying transition states and calculating activation energies to determine the most favorable mechanistic routes. numberanalytics.comchemrxiv.org

Given the identified reactive sites, several key reaction pathways can be computationally explored:

Halogen Bonding Interactions: The electrophilic σ-hole on the bromine atom can direct intermolecular interactions, leading to the formation of complexes with Lewis bases (nucleophiles). nih.gov These interactions are highly directional and can play a significant role in crystal packing and molecular recognition.

Nucleophilic Substitution: The benzylic carbon atom, attached to the morpholine ring, is a potential site for SN1 or SN2 reactions. Computational modeling can elucidate the preferred mechanism by comparing the energy barriers of the respective transition states.

Aromatic Substitution: While the phenyl ring is deactivated by the halogen atoms, it could still undergo nucleophilic aromatic substitution under specific conditions. Quantum chemical calculations can predict the regioselectivity of such reactions.

Reactions at the Morpholine Ring: The nucleophilic nitrogen atom of the morpholine ring can participate in reactions such as protonation, alkylation, or acylation.

Computational protocols can automatically explore these possibilities, applying artificial forces to push reactants together and discover various reaction pathways and their associated energy barriers. nih.gov

Advanced Quantum Chemical Methods for Halogenated Systems

The presence of a heavy element like bromine and multiple fluorine atoms in this compound necessitates the use of sophisticated quantum chemical methods for accurate theoretical predictions. nih.govcecam.org

Standard methods like Density Functional Theory (DFT) are often employed, but the choice of functional is critical. mdpi.comnumberanalytics.com Functionals that include dispersion corrections are essential for accurately modeling non-covalent interactions, which are prominent in halogenated systems. cecam.org For higher accuracy, wave function-based methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered the gold standard, though they are computationally more demanding. nih.gov

The selection of the basis set is equally important. For bromine, it is crucial to use basis sets that include polarization and diffuse functions. For very high accuracy, especially when studying properties sensitive to the electron distribution near the nucleus, effective core potentials (ECPs) or relativistic basis sets are required to account for the large number of core electrons and relativistic effects. nih.gov

Relativistic Effects on Spectroscopic Parameters

For molecules containing heavy atoms like bromine (Z=35), relativistic effects can significantly influence molecular properties, particularly spectroscopic parameters like NMR chemical shifts. nih.govmdpi.com These effects arise from the high velocity of core electrons, leading to phenomena such as mass-velocity correction, the Darwin term, and spin-orbit coupling. arxiv.org

Spin-orbit coupling, in particular, is responsible for the "Heavy Atom on Light Atom" (HALA) effect, which can cause substantial changes in the NMR chemical shifts of nearby nuclei (e.g., ¹H and ¹³C). mdpi.com Ignoring these effects in calculations for this compound would likely lead to significant deviations from experimental NMR spectra. mdpi.com

To accurately predict these parameters, calculations must be performed using relativistic Hamiltonians. Common approaches include the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonians. nih.govresearchgate.net These methods provide a framework for incorporating relativistic corrections into the quantum chemical calculations of NMR shielding tensors. nih.govnih.gov

The table below illustrates the conceptual impact of relativistic effects on the NMR parameters of light atoms adjacent to a heavy halogen like bromine.

Parameter Nucleus Non-Relativistic Prediction Expected Relativistic Correction Primary Relativistic Cause
Chemical Shift¹³C (C-Br)Inaccurate (Typically overestimated shielding)Significant downfield shift (deshielding). mdpi.comSpin-Orbit Coupling (SO-HALA). mdpi.com
Chemical Shift¹H (ortho to Br)Minor InaccuracyNoticeable upfield or downfield shift. mdpi.comSpin-Orbit Coupling. mdpi.com
J-coupling¹³C-¹HInaccurateAltered coupling constants.Spin-Orbit Coupling.

This table presents expected trends based on established computational studies of halogenated compounds. mdpi.com

Theoretical Modeling of Non-Covalent Interactions, including Halogen Bonds

Non-covalent interactions are fundamental to the supramolecular chemistry of this compound. The most significant of these is the halogen bond (XB), a highly directional, attractive interaction between the electrophilic σ-hole on the bromine atom and a nucleophilic site (Lewis base). nih.govacs.orgnih.gov

The IUPAC definition states that a halogen bond is a net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another entity. acs.org The strength of the halogen bond depends on the polarizability of the halogen donor (I > Br > Cl > F) and the strength of the nucleophilic acceptor. mdpi.com The C-Br bond in the title compound is a potent halogen bond donor.

Advanced computational methods are used to model and characterize these interactions:

High-Level Ab Initio Calculations: Methods like CCSD(T) extrapolated to the complete basis set (CBS) limit provide benchmark-quality interaction energies for model systems. nih.govmdpi.com

Non-Covalent Interaction (NCI) Analysis: This technique, based on the electron density and its derivatives, allows for the visualization of non-covalent interactions in real space. weizmann.ac.ilacs.org It can distinguish between attractive (like halogen and hydrogen bonds) and repulsive (steric clash) interactions.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method that decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction (polarization), and dispersion. mdpi.com This provides deep insight into the fundamental nature of the halogen bond, revealing the relative contributions of electrostatic forces, charge transfer, and dispersion. mdpi.com

The table below summarizes the key theoretical characteristics of a C-Br···N halogen bond, a plausible interaction for the title compound.

Interaction Property Description Typical Computational Finding
Geometry The C-Br···N angle is nearly linear. acs.org~180 degrees.
Interaction Energy Moderately strong non-covalent bond.Typically in the range of 3-6 kcal/mol.
Nature of Interaction (SAPT) A mix of electrostatic, dispersion, and induction forces. mdpi.comSignificant contributions from all three components, distinguishing it from a purely electrostatic or dispersion-driven interaction.
Electron Density Analysis A bond critical point (BCP) exists between Br and N.Low electron density at the BCP, characteristic of a closed-shell interaction.
Spectroscopic Signature Red-shift in the vibrational frequency of the C-Br bond.Calculable via frequency analysis.

This table is based on typical values for bromine-centered halogen bonds found in the literature. acs.orgmdpi.com

Chemical Transformations and Mechanistic Investigations of 4 4 Bromo 2,5 Difluorobenzyl Morpholine

Derivatization Reactions at the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring is a key site for chemical modification due to its nucleophilic and basic character.

Quaternization to Form Ammonium (B1175870) Salts

The tertiary amine of the morpholine moiety can react with alkylating agents to form quaternary ammonium salts. google.comgoogle.com This process, known as quaternization, involves the alkylation of the nitrogen atom, converting the neutral morpholine derivative into a positively charged quaternary ammonium compound. Typical alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. google.com The reaction proceeds via an SN2 mechanism where the morpholine nitrogen acts as the nucleophile.

The resulting quaternary morpholinium salts exhibit different physicochemical properties compared to the parent molecule, such as increased water solubility and a higher melting point. google.comtcichemicals.com These salts have applications as ionic liquids and antistatic agents. google.comgoogle.com The general structure of these salts consists of a central nitrogen atom bonded to four organic groups and a counter-anion. drugbank.com

Table 1: Examples of Quaternization Reactions of Morpholine Derivatives This table is illustrative of the general reaction type, as specific examples for 4-(4-bromo-2,5-difluorobenzyl)morpholine are not detailed in the provided search results.

N-SubstituentAlkylating AgentAnion (A⁻)Product Type
Alkyl, ArylAlkyl Halide (R-X)Halide (Cl⁻, Br⁻, I⁻)Quaternary Ammonium Halide
Alkyl, ArylDialkyl Sulfate ((R)₂SO₄)Alkyl Sulfate (RSO₄⁻)Quaternary Ammonium Sulfate
Alkyl, ArylR-X followed by anion exchange with NaBF₄ or KPF₆Tetrafluoroborate (BF₄⁻), Hexafluorophosphate (PF₆⁻)Quaternary Ammonium Salt google.com

Ring-Opening or Expansion Reactions

The morpholine ring is a saturated heterocycle and generally stable. However, under specific conditions, ring-opening reactions can be induced. For instance, the von Braun reaction, which uses cyanogen bromide (CNBr), can cleave the C–N bond of cyclic amines, leading to a ring-opened product. nih.gov This reaction has been applied to various azacyclic compounds, although it requires harsh conditions and involves highly toxic reagents. nih.gov

More recent methods for morpholine ring-opening involve oxidative cleavage. google.com Visible light-promoted oxidative cleavage of C–C bonds in morpholine derivatives has been developed, offering a milder alternative to traditional methods by avoiding transition metals and harsh oxidants. google.com Other strategies include transition-metal-free deconstructive lactamization and oxidative strategies that generate labile hemiaminals, facilitating the conversion of C–N bonds. nih.gov While these reactions are known for morpholine derivatives in general, their direct application to this compound would depend on the compatibility of the reagents with the aryl bromide and difluorobenzene moieties.

Cross-Coupling Chemistry of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. rsc.org

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysts are highly effective in mediating the coupling of aryl halides with various partners. rsc.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov It is a widely used method for forming biaryl structures and is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com The reaction of this compound with an arylboronic acid would yield a biphenyl derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This method is invaluable for synthesizing arylalkynes. Copper-free versions of the Sonogashira reaction have also been developed to make the process more economical and environmentally friendly. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is performed in the presence of a palladium catalyst and a base. wikipedia.org A key feature of the Heck reaction is its excellent stereoselectivity, often favoring the trans isomer. organic-chemistry.orgmdpi.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemKey Bond Formed
Suzuki-Miyaura Organoboron Compound (e.g., R-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(sp²)-C(sp²) or C(sp²)-C(sp³) nih.gov
Sonogashira Terminal Alkyne (R-C≡CH)Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (Amine)C(sp²)-C(sp) organic-chemistry.orgnih.gov
Heck Alkene (e.g., CH₂=CHR)Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)C(sp²)-C(sp²) wikipedia.orgorganic-chemistry.org

Functionalization of the Halogenated Aromatic Ring

Beyond the classic cross-coupling reactions, the aryl bromide moiety can undergo other transformations. For instance, palladium-catalyzed C-H activation reactions allow for the direct arylation of heterocycles and other C-H bonds, providing alternative routes to complex molecules. mdpi.com The bromo-substituted ring can also be a precursor for organometallic reagents, such as Grignard or organolithium reagents, through metal-halogen exchange, which can then react with various electrophiles. However, the presence of the acidic benzylic protons and the difluoro groups would require careful selection of reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorobenzene Ring

The two fluorine atoms on the benzene (B151609) ring of this compound activate the ring towards nucleophilic aromatic substitution (SNAr). vapourtec.com In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the leaving groups (in this case, a fluoride (B91410) ion). vapourtec.commdpi.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. vapourtec.com

The regioselectivity of the substitution (i.e., which fluorine atom is displaced) is influenced by the electronic effects of the other substituents on the ring. The bromo and benzylmorpholine groups will direct the incoming nucleophile. Generally, SNAr is favored when strong electron-withdrawing groups are present on the aromatic ring. vapourtec.com Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, reacting polyfluoroarenes with phenothiazine in the presence of a mild base can lead to selective substitution of a fluorine atom. mdpi.com Similarly, the reaction of 2,4-difluoronitrobenzene with morpholine is a known SNAr reaction used in pharmaceutical synthesis. vapourtec.com

Site-Selectivity and Electronic Influences

The reactivity and site-selectivity of nucleophilic aromatic substitution reactions are profoundly influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the two fluorine atoms and the bromine atom are key determinants of the electrophilicity of the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

The positioning of the fluorine atoms at the 2 and 5 positions, and the bromine atom at the 4 position, creates a distinct electronic landscape. Nucleophilic attack is generally favored at positions ortho and para to strongly electron-withdrawing groups, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. In this molecule, the positions activated for nucleophilic attack would be C-4 (bearing the bromine) and potentially C-2 and C-5 (bearing the fluorines).

The relative leaving group ability of the halogens (I > Br > Cl > F) would typically suggest that the C-Br bond is the most likely to be cleaved in an SNAr reaction. Therefore, a nucleophile would preferentially attack the C-4 position, leading to the displacement of the bromide ion. However, the strong activation provided by the two fluorine atoms could potentially lead to substitution at the fluorine-bearing carbons, although this is generally less favorable.

The following table outlines the key electronic influences on the aromatic ring of this compound:

SubstituentPositionElectronic EffectInfluence on SNAr
Bromine4-I, weak +MActivates the ring for nucleophilic attack at C-4; acts as a good leaving group.
Fluorine2Strong -I, weak +MStrongly activates the ring for nucleophilic attack, particularly at ortho and para positions.
Fluorine5Strong -I, weak +MStrongly activates the ring for nucleophilic attack, particularly at ortho and para positions.
Morpholinomethyl1Weakly electron-donatingMay have a minor deactivating effect on the ring for nucleophilic attack.

This table is based on general principles of physical organic chemistry, as no specific experimental data for this compound was found.

Radical-Accelerated SNAr Mechanisms

While traditional SNAr reactions proceed through a polar, two-step addition-elimination mechanism, radical-mediated pathways can also occur, particularly for unactivated or less activated aryl halides. These radical-nucleophilic aromatic substitution (SRN1) reactions involve the formation of a radical anion intermediate. For this compound, the presence of multiple halogen atoms could potentially facilitate the initiation of a radical chain process under specific reaction conditions, such as photochemical irradiation or the presence of a radical initiator.

The SRN1 mechanism would proceed via the following general steps:

Initiation: Single electron transfer (SET) to the aromatic ring to form a radical anion.

Propagation: Fragmentation of the radical anion to lose a halide ion, forming an aryl radical. This radical then reacts with a nucleophile to form a new radical anion, which can then propagate the chain by transferring an electron to another molecule of the starting material.

Termination: Combination of radicals or other chain-terminating steps.

The feasibility of a radical-accelerated SNAr mechanism for this specific compound would depend on factors such as the reduction potential of the molecule, the nature of the nucleophile, and the reaction conditions.

Mechanistic Pathways and Transition State Analysis

A deeper understanding of the reaction mechanisms for this compound would necessitate detailed computational and experimental studies.

Computational Elucidation of Reaction Mechanisms

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. Such studies could be employed to:

Calculate the activation energies for nucleophilic attack at each of the halogenated positions (C-2, C-4, and C-5) to predict the most likely site of substitution.

Model the structures of the transition states and Meisenheimer intermediates to understand the factors that stabilize or destabilize them.

Evaluate the potential for a concerted versus a stepwise SNAr mechanism. Recent research has shown that some SNAr reactions, previously assumed to be stepwise, can proceed through a concerted pathway. nih.gov

Investigate the thermodynamics and kinetics of potential radical-initiated pathways.

Without such specific computational studies on this compound, any discussion of its mechanistic pathways remains theoretical.

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a classic experimental technique used to trace the path of atoms through a chemical reaction, providing invaluable mechanistic insights. wikipedia.org For instance, to confirm the mechanism of a nucleophilic aromatic substitution reaction on this compound, one could synthesize a version of the molecule labeled with a heavy isotope, such as carbon-13 (¹³C) or carbon-14 (¹⁴C), at a specific position on the aromatic ring.

For example, if the reaction proceeds via a benzyne intermediate (an elimination-addition mechanism), which is a possibility for aryl halides under strong basic conditions, isotopic labeling would reveal a scrambling of the label in the product. However, for a standard SNAr (addition-elimination) mechanism, the label would remain at its original position in the product. chemistrysteps.com

Kinetic Isotope Effect (KIE) studies, where the rate of reaction of the isotopically labeled compound is compared to the unlabeled compound, could also provide information about the rate-determining step of the reaction and the nature of the transition state.

Applications of 4 4 Bromo 2,5 Difluorobenzyl Morpholine As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Scaffolds

The strategic placement of the bromo and fluoro substituents on the phenyl ring of 4-(4-Bromo-2,5-difluorobenzyl)morpholine makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic scaffolds, which form the core of many biologically active molecules. The morpholine (B109124) group, a common pharmacophore in drug discovery, often contributes to favorable pharmacokinetic properties such as improved solubility and metabolic stability. nih.govnih.govsci-hub.seresearchgate.netsci-hub.se

One of the most powerful tools for carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction. nih.gov In this context, the bromo group of this compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or their esters. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, leading to the generation of extensive libraries of compounds for drug discovery programs. For instance, this methodology is pivotal in the synthesis of inhibitors for key cellular signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer. nih.govfrontiersin.orgnih.govresearchgate.net

The Sonogashira coupling reaction provides another avenue for elaborating the structure of this compound. This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, introducing a rigid alkynyl moiety. wikipedia.orgorganic-chemistry.orgnih.gov This structural element can be a key feature in molecules designed to interact with specific biological targets. The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups.

Furthermore, the bromine atom can participate in other important transformations such as Buchwald-Hartwig amination, allowing for the introduction of various nitrogen-containing groups. This is particularly relevant in the synthesis of compounds targeting G-protein coupled receptors and ion channels.

Reaction Type Reactant Catalyst/Reagents Product Feature Potential Application
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPalladium Catalyst, BaseBiaryl or Heteroaryl-Aryl ScaffoldPI3K inhibitors, Bioactive molecules
Sonogashira CouplingTerminal AlkynePalladium Catalyst, Copper(I) co-catalyst, BaseAryl-Alkynyl MoietyComplex molecular synthesis, Drug discovery
Buchwald-Hartwig AminationAminePalladium Catalyst, BaseAryl-Amine BondGPCR ligands, Ion channel modulators

Construction of Novel Heterocyclic Systems

The inherent reactivity of the this compound scaffold serves as a gateway to the synthesis of novel and complex heterocyclic systems. The bromo- and difluoro-substituted phenyl ring can be transformed through various cyclization strategies to create fused ring systems or to append additional heterocyclic moieties.

For example, the bromine atom can be converted to an azide (B81097) group, which is a versatile functional group for the construction of nitrogen-containing heterocycles. Through a subsequent [3+2] cycloaddition reaction with an alkyne (a "click" reaction), a triazole ring can be readily introduced. nih.gov Triazoles are a prominent class of heterocycles found in a wide range of pharmaceuticals due to their favorable metabolic stability and ability to participate in hydrogen bonding.

In another approach, intramolecular cyclization reactions can be designed to form new rings fused to the existing phenyl ring. For instance, after a Sonogashira coupling to introduce an alkyne, an intramolecular cyclization could lead to the formation of a benzofuran (B130515) or indole (B1671886) derivative, depending on the nature of the ortho-substituent.

The morpholine ring itself can also be a site for further chemical modification, although the primary focus is often on the reactivity of the substituted phenyl ring. The nitrogen atom of the morpholine can be quaternized or participate in further reactions to create more complex polycyclic structures. The synthesis of neurokinin-1 (NK-1) receptor antagonists, which are used as antiemetics, often involves complex morpholine-containing scaffolds. nih.gov

Synthetic Strategy Key Intermediate Resulting Heterocycle Significance
Azide Formation and CycloadditionAryl AzideTriazoleIntroduction of a key pharmacophore
Intramolecular CyclizationAryl AlkyneBenzofuran, IndoleCreation of fused heterocyclic systems
Modification of Morpholine RingQuaternization/Further ReactionsPolycyclic StructuresAccess to complex molecular architectures

Precursor for Advanced Materials and Chemical Probes

The unique electronic properties conferred by the difluorinated and brominated phenyl ring make this compound a valuable precursor for the development of advanced materials and chemical probes. The fluorine atoms can enhance properties such as thermal stability and metabolic resistance, while the bromine atom provides a handle for further functionalization.

In the field of materials science, this compound can be used as a monomer or a key intermediate in the synthesis of polymers with specific electronic or optical properties. For example, through polymerization reactions involving the bromo-functional group, novel polymers with potential applications in organic electronics could be developed. The presence of the morpholine group can also influence the solubility and processing characteristics of these materials.

As a precursor for chemical probes, this compound offers a platform for the synthesis of molecules designed to study biological systems. For example, the bromine atom can be replaced with a radiolabel, such as radioactive iodine or a positron-emitting isotope, to create imaging agents for techniques like Positron Emission Tomography (PET). These probes can be used to visualize and quantify the distribution of specific receptors or enzymes in the body, aiding in disease diagnosis and drug development. The morpholine moiety can be crucial for targeting these probes to the central nervous system. nih.gov

Application Area Key Feature Utilized Potential Product Benefit
Advanced MaterialsDifluorinated Phenyl RingFunctional PolymersEnhanced thermal and electronic properties
Chemical ProbesBromo-substituent, Morpholine MoietyRadiolabeled PET LigandsIn vivo imaging of biological targets

Q & A

Q. How can the compound serve as a precursor for PET radioligands?

  • Methodological Answer : Isotopic substitution (e.g., ⁷⁶Br for bromine) enables radiolabeling. Purification via radio-HPLC and validation in in vivo models (rodent PET imaging) assess biodistribution, as demonstrated in brominated aromatic probes .

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